![molecular formula C17H17NO3 B5466308 methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5466308.png)
methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, amidation, and reactions with different nucleophiles to form various heterocyclic systems. For instance, Lovro Selič et al. (1997) describe the preparation of methyl and phenylmethyl derivatives as reagents for the preparation of N3-protected heterocycles, indicating a multi-step synthetic route from acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques, such as X-ray crystallography, which provides insights into the molecular conformation, bond lengths, angles, and the overall geometry of the compound. For example, the work by J. Burns and E. Hagaman on monofluorinated molecules contributes to understanding the structural aspects of similar benzoate derivatives (Burns & Hagaman, 1993).
作用機序
Target of Action
Methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate, also known as PRL-8-53, is a nootropic compound . Its primary target is believed to be the β-catenin protein , which plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
PRL-8-53 interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation . The exact mechanism of action remains unknown .
Biochemical Pathways
It is known that the compound displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin .
Pharmacokinetics
It is known that the compound is relatively non-toxic, with an oral ld50 in mice of 860 mg/kg . This suggests a high therapeutic index .
Result of Action
PRL-8-53 has been shown to act as a hypermnesic drug in humans . In a single double-blind trial, administration of 5 mg of the drug orally 2–2.5 hours before study tasks resulted in overall improvements in recollection . Poorer performers showed an 87.5-105% increase in recollection, while higher performers exhibited a smaller 7.9-14% increase .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[[2-(2-methylphenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-3-4-7-13(12)11-16(19)18-15-9-5-8-14(10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYAXSSOIGDWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。